molecular formula C21H22FN3O5 B13431393 7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

Cat. No.: B13431393
M. Wt: 415.4 g/mol
InChI Key: NNOHBUKYFJRWOD-LMPYGXCMSA-N
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Description

The compound “7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline core, a cyclopropyl group, and a pyrrolo[3,4-b]pyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline core. The cyclopropyl group is introduced through a cyclopropanation reaction, while the pyrrolo[3,4-b]pyridine moiety is synthesized via a series of cyclization reactions. The final step involves the oxidation of the pyrrolo[3,4-b]pyridine to form the oxido group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The oxido group can be further oxidized to form different oxidation states.

    Reduction: The quinoline core can be reduced under specific conditions.

    Substitution: The methoxy and fluoro groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the oxido group, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • 7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
  • 7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxyquinoline-3-carboxylic acid

These compounds share similar structural features but may differ in their specific functional groups and overall reactivity

Properties

Molecular Formula

C21H22FN3O5

Molecular Weight

415.4 g/mol

IUPAC Name

7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H22FN3O5/c1-30-20-17-13(19(26)14(21(27)28)8-24(17)12-4-5-12)7-15(22)18(20)25(29)9-11-3-2-6-23-16(11)10-25/h6-8,11-12,16H,2-5,9-10H2,1H3,(H,27,28)/t11-,16+,25?/m0/s1

InChI Key

NNOHBUKYFJRWOD-LMPYGXCMSA-N

Isomeric SMILES

COC1=C2C(=CC(=C1[N+]3(C[C@@H]4CCC=N[C@@H]4C3)[O-])F)C(=O)C(=CN2C5CC5)C(=O)O

Canonical SMILES

COC1=C2C(=CC(=C1[N+]3(CC4CCC=NC4C3)[O-])F)C(=O)C(=CN2C5CC5)C(=O)O

Origin of Product

United States

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